3'-Fluoro-3-(3-fluorophenyl)propiophenone

Description

BenchChem offers high-quality 3'-Fluoro-3-(3-fluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-3-(3-fluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

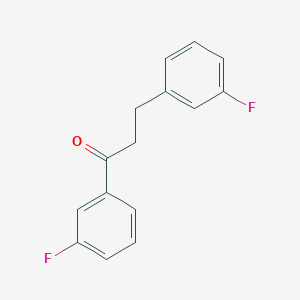

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUNFZWDCBMCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644527 | |

| Record name | 1,3-Bis(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-14-5 | |

| Record name | 1,3-Bis(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Fluoro-3-(3-fluorophenyl)propiophenone: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Applications

Executive Summary

3'-Fluoro-3-(3-fluorophenyl)propiophenone (IUPAC: 1,3-bis(3-fluorophenyl)propan-1-one) is a structurally privileged fluorinated dihydrochalcone. Functioning as a highly versatile building block in medicinal chemistry and materials science, this diarylpropanone derivative leverages the unique bioisosteric properties of fluorine. The di-meta-fluoro substitution pattern strategically modulates lipophilicity, metabolic stability, and target binding affinity, making it a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs) and specialized polymeric materials.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, field-proven synthetic methodologies, and the causality behind its structural utility.

Physicochemical Profiling and Structural Causality

The physical and chemical properties of 3'-Fluoro-3-(3-fluorophenyl)propiophenone are dictated by the electron-withdrawing inductive effects of the fluorine atoms and the flexibility of the saturated propan-1-one linker.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3'-Fluoro-3-(3-fluorophenyl)propiophenone |

| IUPAC Name | 1,3-bis(3-fluorophenyl)propan-1-one |

| CAS Registry Number | 898789-14-5 |

| Molecular Formula | C₁₅H₁₂F₂O |

| Molecular Weight | 246.25 g/mol |

| Physical Form | Colorless to yellow oil |

| Boiling Point | 357.0 ± 27.0 °C (Predicted) |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) |

| InChIKey | BQUNFZWDCBMCOU-UHFFFAOYSA-N |

Data supported by commercial and computational profiling .

Causality of Physicochemical Properties

-

Enhanced Lipophilicity (LogP): The substitution of hydrogen with fluorine at the meta positions significantly increases the compound's lipophilicity without introducing steric bulk (fluorine's Van der Waals radius is 1.47 Å, closely mimicking hydrogen's 1.20 Å). This is crucial for downstream APIs requiring blood-brain barrier (BBB) penetration or enhanced cellular membrane permeability.

-

Metabolic Stability: The highly electronegative fluorine atoms withdraw electron density from the aromatic rings. This deactivation protects the meta positions from rapid Cytochrome P450-mediated aromatic oxidation, a common metabolic liability in unsubstituted diaryl compounds.

Synthetic Methodologies and Mechanistic Workflows

The synthesis of 3'-Fluoro-3-(3-fluorophenyl)propiophenone can be achieved through classical two-step condensation-reduction or via modern multicomponent cascade catalysis.

Fig 1: Synthetic pathways for 3'-Fluoro-3-(3-fluorophenyl)propiophenone.

Route A: The Classical Two-Step Approach

This method remains the industry standard for predictable scale-up, relying on a Claisen-Schmidt condensation followed by chemoselective hydrogenation .

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize the intermediate 1,3-bis(3-fluorophenyl)prop-2-en-1-one. Causality of Reagents: Potassium hydroxide (KOH) in ethanol is utilized because KOH provides superior solubility for the resulting enolate intermediate compared to NaOH, minimizing localized concentration gradients and preventing unwanted Michael addition side-reactions.

-

Charge a round-bottom flask with 3-fluoroacetophenone (1.0 eq) and 3-fluorobenzaldehyde (1.0 eq) in absolute ethanol (0.5 M).

-

Cool the mixture to 0 °C to control the exothermic enolization.

-

Dropwise add a 60% aqueous KOH solution (1.2 eq).

-

Stir at room temperature for 1.5 to 2 hours.

-

Quench with 10% HCl until pH 7 is reached, precipitating the chalcone.

-

Filter and recrystallize from ethanol.

Self-Validation Checkpoint: The reaction is self-validating visually and spectroscopically. The starting materials are colorless, while the highly conjugated chalcone product is a bright yellow solid. TLC (Hexanes/EtOAc) under 254 nm UV will show a highly fluorescent spot with a lower Rf than the starting ketone.

Step 2: Selective Catalytic Hydrogenation

Objective: Reduce the α,β -unsaturated double bond without reducing the carbonyl or triggering hydrodefluorination. Causality of Reagents: 10% Palladium on Carbon (Pd/C) under atmospheric hydrogen pressure is chosen. High-pressure hydrogenation risks over-reducing the carbonyl to an alcohol. The C-F bonds are stable under these mild conditions.

-

Dissolve the chalcone intermediate in ethyl acetate (0.2 M).

-

Add 10% Pd/C (5 mol% Pd).

-

Evacuate and backfill the reaction vessel with H2 gas (1 atm) three times.

-

Stir vigorously at room temperature until exactly 1 molar equivalent of H2 is consumed.

-

Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

Self-Validation Checkpoint: Volumetric monitoring of H2 uptake ensures exact stoichiometry. Structurally, 1 H NMR provides definitive proof: the disappearance of vinylic doublets ( J≈16 Hz) and the emergence of two distinct aliphatic triplets at δ 3.27 and 3.06 ppm ( J≈7.4 Hz) confirm successful conversion to the dihydrochalcone.

Route B: Advanced Palladium-Catalyzed Multicomponent Cascade

For highly streamlined, single-step synthesis, recent advancements utilize a palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile with aryl halides. This state-of-the-art methodology achieves a 92% yield of 1,3-bis(3-fluorophenyl)propan-1-one, bypassing the need for isolated chalcone intermediates .

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following spectral benchmarks must be met. These values are derived from high-purity isolates in CDCl 3 .

-

1 H NMR (400 MHz, CDCl 3 ): δ 7.72 (d, J=8.0 Hz, 1H), 7.63 (dd, J=9.6,1.2 Hz, 1H), 7.45–7.40 (m, 1H), 7.27–7.22 (m, 2H), 7.02 (d, J=7.6 Hz, 1H), 6.98–6.84 (m, 2H), 3.27 (t, J=7.4 Hz, 2H, -CH 2 -C=O), 3.06 (t, J=7.4 Hz, 2H, Ar-CH 2 -).

-

13 C NMR (100 MHz, CDCl 3 ): The critical diagnostic peak is the carbonyl carbon, which must appear at approximately δ 197.5 ppm. The absence of peaks between δ 135-145 ppm (typical for α,β -unsaturated carbons) confirms complete hydrogenation.

Structure-Activity Relationship (SAR) and Pharmacological Utility

The 3'-Fluoro-3-(3-fluorophenyl)propiophenone scaffold is not merely a structural backbone; it is an active participant in the pharmacokinetic optimization of drug candidates.

Fig 2: Structure-Activity Relationship (SAR) and pharmacological utility.

By acting as a conformationally flexible yet metabolically hardened linker, this compound is frequently utilized in the synthesis of kinase inhibitors and receptor antagonists. The C-F bonds can participate in multipolar interactions with protein backbones (e.g., orthogonal dipole-dipole interactions with amide carbonyls in the binding pocket), significantly enhancing target affinity compared to their non-fluorinated analogs.

References

-

The Journal of Organic Chemistry. "Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones". American Chemical Society, June 09 2023. URL:[Link]

-

AIP Conference Proceedings. "Green synthesis of chalcones derivatives". AIP Publishing, April 02 2021. URL:[Link]

Technical Guide: Spectroscopic Characterization of 3'-Fluoro-3-(3-fluorophenyl)propiophenone

A Senior Application Scientist's Guide to Structural Elucidation

This document provides an in-depth guide to the spectroscopic characterization of 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-14-5). As experimental spectra for this specific molecule are not widely available in public databases, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive but technically sound analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the framework to identify and characterize this and similar fluorinated ketones.

Compound Profile:

-

IUPAC Name: 1-(3-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one

-

Molecular Formula: C₁₅H₁₂F₂O

-

Molecular Weight: 246.26 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of a molecule. For a compound with two distinct, substituted aromatic rings and a flexible propyl chain, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The presence of fluorine introduces characteristic coupling (J-coupling) with nearby carbon and proton nuclei, which is a key diagnostic feature.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show distinct regions for the aromatic protons and the aliphatic chain protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~ 7.85-7.75 | ddd | 1H | H-2' | Located ortho to the C=O group, this proton is significantly deshielded. It will show coupling to H-4', H-6', and a small through-space coupling to the fluorine at C-3'. |

| ~ 7.50-7.40 | m | 1H | H-6' | Also ortho to the C=O group, its chemical shift is similar to H-2'. |

| ~ 7.35-7.20 | m | 2H | H-4', H-5' | These protons on the benzoyl ring are less affected by the carbonyl and will appear further upfield. |

| ~ 7.30-7.15 | m | 1H | Ar-H | Aromatic proton on the second fluorophenyl ring. |

| ~ 7.00-6.85 | m | 3H | Ar-H | Remaining three aromatic protons on the second fluorophenyl ring. |

| ~ 3.30 | t, J ≈ 7.5 Hz | 2H | -C(=O)-CH₂ - | These methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~ 3.10 | t, J ≈ 7.5 Hz | 2H | -CH₂-Ar | These methylene protons are adjacent to the aromatic ring and appear as a triplet from coupling to the other CH₂ group. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon environment produces a singlet. However, due to ¹³C-¹⁹F coupling, carbons near a fluorine atom will be split into doublets. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) is highly diagnostic.[2][3]

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (C-F Coupling) | Assignment | Rationale & Expert Insights |

| ~ 198.5 | d, ⁴JCF ≈ 2-4 Hz | C=O (C-1) | The carbonyl carbon is the most deshielded. It will exhibit a small doublet splitting from the fluorine at C-3'. |

| ~ 162.5 | d, ¹JCF ≈ 245 Hz | C-3' | Carbon directly bonded to fluorine shows a very large one-bond coupling constant, a definitive diagnostic feature. |

| ~ 162.4 | d, ¹JCF ≈ 245 Hz | C-3'' | The second carbon directly bonded to fluorine. The chemical shifts of the two C-F carbons may be very similar. |

| ~ 138.0 | d, ²JCF ≈ 7-9 Hz | C-1' | The ipso-carbon of the benzoyl ring, coupled to the fluorine at C-3'. |

| ~ 140.5 | d, ²JCF ≈ 7-9 Hz | C-1'' | The ipso-carbon of the second fluorophenyl ring. |

| ~ 130.5 - 114.0 | Multiple signals (some as doublets) | Aromatic CH | The remaining 8 aromatic carbons will appear in this range. Those on the fluorinated rings will show varying degrees of C-F coupling. |

| ~ 39.5 | s | -C(=O)-CH₂ - (C-2) | Aliphatic carbon adjacent to the carbonyl group. |

| ~ 34.0 | s | -CH₂ -Ar (C-3) | Aliphatic carbon adjacent to the phenyl ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure tetramethylsilane (TMS) is included as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of -2 to 12 ppm.[4]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS peak at 0.00 ppm and integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical Parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.[4]

-

Processing: Apply Fourier transformation and reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides direct evidence for the carbonyl group (C=O), aromatic rings (C=C and C-H bonds), and the carbon-fluorine (C-F) bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Expert Insights |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H | The presence of peaks above 3000 cm⁻¹ is a classic indicator of sp² hybridized C-H bonds. |

| ~ 2960-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂-) | These peaks confirm the presence of the propyl chain. |

| ~ 1690 | Strong | C=O Stretch | Aromatic Ketone | This is expected to be a very strong and sharp absorption. Its position is characteristic of a ketone conjugated with an aromatic ring. |

| ~ 1600, 1585, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring | These multiple sharp bands are diagnostic for the phenyl rings. |

| ~ 1250-1100 | Strong | C-F Stretch | Aryl-F | The C-F stretch is typically a very strong and prominent band in the fingerprint region, confirming the fluorination of the aromatic rings.[5] |

| ~ 880-750 | Strong | C-H Bend | Aromatic C-H (out-of-plane) | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure using the ATR anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4][6] Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization (EI) is a common technique that causes extensive fragmentation, which can be pieced together to confirm the structure.

| m/z (mass-to-charge) | Proposed Fragment | Structure of Fragment | Expert Insights |

| 246 | [M]⁺ | [C₁₅H₁₂F₂O]⁺ | The molecular ion peak. Its presence confirms the molecular weight of the compound. |

| 123 | [C₇H₄FO]⁺ | [F-C₆H₄-C≡O]⁺ | A very common and stable fragment for fluorobenzoyl compounds, resulting from alpha-cleavage next to the carbonyl group. This should be a prominent peak. |

| 109 | [C₇H₆F]⁺ | [F-C₆H₄-CH₂]⁺ | The fluorotropylium ion, formed from cleavage of the bond between the two methylene groups. This is also expected to be a significant peak. |

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation:

-

Inject a small volume (1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

Employ a temperature program (e.g., ramp from 100°C to 280°C) to ensure elution of the compound.

-

-

MS Detection:

-

Ionization: Use a standard electron energy of 70 eV for EI.[4]

-

Mass Analysis: Scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight, such as m/z 40-350.

-

-

Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the major fragment ions to corroborate the proposed structure.

Caption: General workflow for GC-MS analysis.

References

- Benchchem. Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.

- Benchchem. Spectroscopic Analysis of 3-(3-Fluorophenyl)-3'-methylpropiophenone Isomers: A Comparative Guide.

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. Available at: [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

ACS Publications. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. ACS Omega. Available at: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Fluorinated Propiophenone Derivatives

A Senior Application Scientist's Synthesis of Chemical Evolution, Pharmacological Mechanisms, and Synthetic Protocols

Introduction: The Strategic Value of Fluorine in Propiophenone Scaffolds

The propiophenone backbone, a simple aryl ketone, represents a foundational scaffold in medicinal chemistry. Its derivatives, particularly the cathinones (β-keto-amphetamines), have a long history, from the naturally occurring stimulant found in the Khat plant to a vast array of synthetic analogues. This guide delves into a specific and impactful modification of this core structure: fluorination. The introduction of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly altering a compound's physicochemical and biological properties.[1] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[2][3] In the context of propiophenone derivatives, fluorination has given rise to compounds ranging from early therapeutic candidates to potent psychoactive substances, making their history a compelling case study in the evolution of medicinal and illicit chemistry.

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological evolution of fluorinated propiophenone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also field-proven insights into the causality behind experimental choices and detailed, actionable protocols.

The Progenitor: From Natural Cathinone to Synthetic Analogues

The story of fluorinated propiophenones is inextricably linked to that of cathinone. The use of the Khat plant (Catha edulis) for its stimulant effects dates back centuries. However, the active constituent, S(-)-cathinone, was not isolated and identified until 1975.[3] Structurally, cathinone is a β-keto analogue of amphetamine.[4] This discovery spurred synthetic exploration, with chemists modifying the core structure at four key positions: the aromatic ring, the alkyl side chain, and the amino group.[4]

One of the earliest and most significant synthetic derivatives was methcathinone, the N-methyl analogue of cathinone, which can be considered the first "synthetic cathinone". These early modifications set the stage for more complex substitutions, including the strategic incorporation of halogens like fluorine. A parallel and highly influential development was that of Bupropion, a chlorinated propiophenone derivative. Invented in 1969 and approved for medical use in the United States in 1985, Bupropion is an aminoketone belonging to the substituted cathinone class.[5] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is widely used as an antidepressant and smoking cessation aid.[5][6] The success of Bupropion underscored the therapeutic potential of halogenated propiophenones and provided a crucial pharmacological benchmark for later fluorinated analogues.

The Dawn of Fluorination: A Quest for Novel Therapeutics

The first documented synthesis of a fluorinated propiophenone derivative appeared in 1952. In a paper by Kraft and Dengel, the synthesis of 4-fluoromethcathinone (4-FMC, or flephedrone) was described.[7][8] Crucially, the initial motivation was not the pursuit of psychoactive effects. Instead, the compound was developed to explore potential antithyroidal, antibacterial, and bacteriostatic properties.[8] This origin highlights a common theme in drug discovery: the repurposing of molecules as scientific understanding and screening technologies evolve.

For over half a century, fluorinated propiophenones remained a relatively obscure class of compounds. Their re-emergence occurred in the mid-to-late 2000s, driven by the rise of the "designer drug" market. Clandestine chemists, seeking to create psychoactive substances not yet covered by existing laws, revisited the cathinone scaffold. 4-FMC appeared on the recreational drug market around 2008, with the first official notification to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) occurring that year.[8][9] This marked a new chapter for these compounds, shifting their context from potential therapeutics to substances of abuse.

Synthetic Pathways: From Precursor to Final Product

The synthesis of fluorinated propiophenone derivatives like 4-FMC typically follows a well-established, two-step process starting from a substituted propiophenone. The logic of this pathway is rooted in fundamental organic reactions that are both robust and adaptable.

Quantitative Pharmacological Data

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) at the monoamine transporters. [10][11]Lower values indicate higher potency.

| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Release (EC50, nM) | Mechanism |

| 4-FMC | hDAT | 1690 ± 220 | 1480 ± 260 | 251 ± 42 | Substrate/Releaser |

| hNET | 580 ± 110 | 480 ± 110 | 73 ± 13 | Substrate/Releaser | |

| hSERT | >10,000 | 2050 ± 240 | >10,000 | Weak Substrate | |

| Bupropion | hDAT | 526 | 305 | No Release | Inhibitor |

| hNET | 443 | 3715 | No Release | Inhibitor | |

| hSERT | >10,000 | >10,000 | No Release | Inhibitor | |

| Methamphetamine | hDAT | 120 ± 20 | 24.5 ± 2.5 | 10.3 ± 1.1 | Substrate/Releaser |

| hNET | 1200 ± 100 | 33.6 ± 3.4 | 12.3 ± 1.3 | Substrate/Releaser | |

| hSERT | >10,000 | 1130 ± 130 | 187 ± 21 | Substrate/Releaser |

Data for 4-FMC and Methamphetamine adapted from Eshleman et al. (2013).[4] Data for Bupropion adapted from multiple sources. [6]Note: Assay conditions can vary between studies.

Conclusion and Future Perspectives

The history of fluorinated propiophenone derivatives is a journey from a single, therapeutically-intended molecule in 1952 to a diverse class of compounds with significant public health implications. The initial synthesis of 4-FMC for antibacterial and antithyroidal research demonstrates the serendipitous nature of drug discovery. [8]Its re-emergence decades later as a recreational substance highlights the continuous cat-and-mouse game between clandestine chemistry and regulation.

For drug development professionals, this class of compounds remains an area of interest. The ability of the propiophenone scaffold to interact with monoamine transporters is well-established. The strategic use of fluorine provides a powerful tool to fine-tune these interactions, potentially leading to novel therapeutics for conditions like ADHD, depression, and substance use disorders. By modulating the substitution on the aromatic ring and the nitrogen, it is possible to dial in desired properties, such as shifting a compound from a potent releaser to a selective reuptake inhibitor, thereby mitigating abuse potential while retaining therapeutic efficacy. The ongoing study of the structure-activity relationships within this chemical class will undoubtedly continue to yield valuable insights for the next generation of CNS-active agents.

References

Sources

- 1. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JP2021517553A - A new new method of Friedel-Crafts reaction and the catalyst used in the method - Google Patents [patents.google.com]

- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. LJMU Research Online [researchonline.ljmu.ac.uk]

- 9. merit.url.edu [merit.url.edu]

- 10. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 3'-Fluoro-3-(3-fluorophenyl)propiophenone in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 3'-Fluoro-3-(3-fluorophenyl)propiophenone

Executive Summary

In the landscape of pharmaceutical intermediates and fine chemical synthesis, fluorinated aryl ketones occupy a privileged chemical space. 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5) is a specialized difluorinated dihydrochalcone derivative (1-(3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one) with the molecular formula C15H12F2O[1]. The strategic placement of fluorine atoms on the meta-positions of both the proximal and distal phenyl rings profoundly alters the molecule's electron density, lipophilicity, and intermolecular interactions[2].

This whitepaper provides drug development professionals and formulation scientists with a rigorous analysis of the thermodynamic solubility and chemical stability of this compound, grounded in its structural causality and validated through standardized analytical protocols.

Structural Causality: The Role of Meta-Fluorination

To understand the macroscopic properties of 3'-Fluoro-3-(3-fluorophenyl)propiophenone, we must first analyze its molecular architecture. The parent compound, propiophenone, is a highly lipophilic liquid that is miscible with organic solvents but practically insoluble in water[3][4].

The addition of a 3-fluorobenzyl group at the beta-carbon of the propanoyl chain, coupled with a fluorine substitution on the benzoyl ring, creates a 1,3-diarylpropan-1-one framework.

-

Lipophilicity Enhancement: Fluorine is highly electronegative but possesses low polarizability. The C–F bond does not act as an effective hydrogen-bond acceptor in aqueous media. Consequently, the introduction of two fluorine atoms significantly increases the partition coefficient (LogP) via hydrophobic hydration penalties[5].

-

Electronic Effects: The meta-fluorine atoms exert a strong inductive electron-withdrawing effect (-I) on the aromatic rings. This reduces the electron density of the pi-systems, increasing the oxidation potential of the molecule and conferring resistance against electrophilic attack[6].

-

Carbonyl Electrophilicity: While aliphatic trifluoromethyl ketones rapidly form stable hydrates due to extreme electron withdrawal[7][8], the distal nature of the fluorines in this diaryl system insulates the carbonyl group. The ketone remains predominantly in its keto form rather than hydrating, maintaining standard aryl ketone reactivity.

Caption: Logical pathway mapping the structural influence of meta-fluorination on macroscopic properties.

Thermodynamic Solubility Profile

Because 3'-Fluoro-3-(3-fluorophenyl)propiophenone lacks ionizable functional groups (such as amines or carboxylic acids) within the physiological pH range, its solubility is strictly governed by non-covalent solvent-solute interactions (Hildebrand solubility parameters) rather than pH-dependent ionization.

Quantitative Solubility Data

The table below summarizes the extrapolated thermodynamic solubility of the compound across a dielectric continuum of common laboratory and formulation solvents.

| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility (mg/mL at 25°C) |

| Water | 80.1 | Hydrophobic exclusion; lack of H-bond donors. | < 0.01 (Practically Insoluble) |

| Methanol | 32.7 | Weak dipole-dipole; limited H-bonding. | 20 - 50 (Sparingly Soluble) |

| Acetonitrile | 37.5 | Strong dipole-dipole interactions. | 50 - 100 (Soluble) |

| Dichloromethane | 8.9 | Highly favorable dispersion forces. | > 100 (Freely Soluble) |

| DMSO | 46.7 | Strong aprotic dipole interactions. | > 100 (Freely Soluble) |

| n-Hexane | 1.9 | Non-polar dispersion; limited by ketone dipole. | 5 - 15 (Slightly Soluble) |

Protocol: Shake-Flask Thermodynamic Solubility Determination

To empirically validate the solubility profile for formulation purposes, the standard Shake-Flask methodology coupled with HPLC-UV is required. This system is self-validating as it ensures thermodynamic equilibrium is reached prior to quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3'-Fluoro-3-(3-fluorophenyl)propiophenone (approx. 150 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL amber glass vial.

-

Equilibration: Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet undissolved API.

-

Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the lipophilic compound).

-

Dilution & Analysis: Dilute the filtrate into the linear range of the analytical method using the mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify the concentration using an HPLC-UV system calibrated with a reference standard curve at λmax (approx. 245 nm).

Chemical and Physical Stability

Fluorinated compounds frequently display increased chemical stability compared to their non-fluorinated parent structures[2]. However, the 1,3-diarylpropan-1-one backbone contains specific liabilities that must be managed during storage and formulation.

Degradation Pathways

-

Hydrolytic Stability: The ketone moiety is highly resistant to hydrolysis across a broad pH range (pH 2 - 10). Unlike esters or amides, there is no leaving group to facilitate nucleophilic acyl substitution.

-

Oxidative Stability: The alpha-protons adjacent to the carbonyl group are weakly acidic and can undergo enolization. While the meta-fluorines withdraw electron density, making the enol less nucleophilic, prolonged exposure to strong oxidants (e.g., peroxides) can lead to alpha-hydroxylation or oxidative cleavage.

-

Photolytic Stability (Critical Liability): Diaryl aliphatic ketones are classic substrates for photochemical reactions. Upon absorption of UV light, the molecule can undergo Norrish Type II cleavage . The excited carbonyl oxygen abstracts a gamma-hydrogen (located on the benzylic carbon of the distal fluorophenyl group), leading to the formation of a 3-fluoroacetophenone derivative and a 3-fluorostyrene derivative.

Caption: Primary degradation pathways and stability profile logic tree for the difluorinated ketone.

Protocol: ICH-Aligned Forced Degradation Study

To establish the stability-indicating power of analytical methods and understand the intrinsic stability of the molecule, a forced degradation study following ICH Q1A/Q1B guidelines is recommended.

Step-by-Step Methodology:

-

Acid/Base Hydrolysis: Dissolve the compound in a co-solvent mixture (e.g., 50% Acetonitrile / 50% 0.1N HCl or 0.1N NaOH) to ensure solubility. Incubate at 60°C for 7 days. Neutralize prior to HPLC injection.

-

Oxidation: Treat a 1 mg/mL solution of the API with 3% H2O2 at 25°C for 7 days. Quench with sodium bisulfite before analysis to prevent column degradation.

-

Photolysis: Expose a thin layer of solid API and a solution-state sample (in quartz cuvettes) to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 W·h/m².

-

Analysis: Analyze all stressed samples via LC-MS/MS to identify degradation products (specifically looking for the mass fragments corresponding to Norrish Type II cleavage products) and calculate mass balance.

Handling and Formulation Implications

Due to its profound lipophilicity and photolytic liabilities, formulation of 3'-Fluoro-3-(3-fluorophenyl)propiophenone requires specific handling:

-

Storage: Must be stored in tightly sealed, amber glass containers to prevent UV-induced Norrish cleavage and protected from strong oxidizing agents[9][10].

-

Formulation: For in vivo biological assays, aqueous vehicles will fail. The compound must be formulated using lipid-based delivery systems (e.g., SEDDS), cyclodextrin inclusion complexes, or dissolved in biocompatible co-solvents like DMSO/PEG-400 prior to dilution.

References

- Sigma-Aldrich. 3'-Fluoro-3-(3-fluorophenyl)propiophenone.

- ChemScene. 898789-14-5 | 3'-Fluoro-3-(3-fluorophenyl)propiophenone.

- National Institutes of Health (PMC). Fluorinated terpenoids and their fluorine-containing derivatives.

- Wikipedia. Propiophenone.

- CymitQuimica. CAS 93-55-0: Propiophenone.

- Alfa Chemistry. A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.

- RSC Publishing. Fluorinated terpenoids and their fluorine-containing derivatives.

- Scientific & Academic Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

- National Institutes of Health (PMC). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors.

- ChemicalBook. Propiophenone CAS#: 93-55-0.

Sources

- 1. 2200 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propiophenone CAS#: 93-55-0 [m.chemicalbook.com]

- 10. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Note: Synthesis and Functionalization of Dihydrochalcone Derivatives – A Focus on 3'-Fluoro-3-(3-fluorophenyl)propiophenone

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The dihydrochalcone scaffold—specifically 1,3-diarylpropan-1-ones—has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile, serving as a foundation for antidiabetic, antimicrobial, and anticancer agents () [2].

Within this class, 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5), also systematically named 1,3-bis(3-fluorophenyl)propan-1-one, represents a highly privileged building block. The strategic incorporation of meta-fluorine atoms on both aromatic rings significantly enhances the metabolic stability and lipophilicity of the scaffold, preventing rapid oxidative degradation by cytochrome P450 enzymes while improving membrane permeability. The synthesis of this core saturated ketone can be achieved efficiently via transition-metal-catalyzed multicomponent cascade reactions () [1].

As a Senior Application Scientist, I have designed this guide to detail the orthogonal functionalization of this scaffold. Rather than viewing the molecule as a static end-product, we must approach it as a dynamic precursor. The functionalization relies on two primary reactive sites:

-

The Prochiral Carbonyl Center (C1): Susceptible to face-selective hydride transfer, enabling the synthesis of chiral secondary alcohols critical for stereospecific target binding.

-

The Enolizable Alpha-Carbon (C2): Susceptible to electrophilic halogenation, transforming the saturated ketone into an electrophilic hub for the construction of complex heterocycles, such as 2-aminothiazoles () [4].

Synthetic Divergence Workflow

The following diagram illustrates the logical divergence of the core propiophenone scaffold into two distinct medicinal chemistry trajectories: heterocycle synthesis and asymmetric reduction.

Synthetic divergence of 3'-Fluoro-3-(3-fluorophenyl)propiophenone into key medicinal scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes inherent in-process controls (IPCs) and analytical checkpoints that confirm the success of the chemical transformation before proceeding to the next step.

Protocol 3.1: Alpha-Bromination (Synthesis of the Electrophilic Hub)

Objective: Synthesize 2-bromo-1,3-bis(3-fluorophenyl)propan-1-one. Causality: N-Bromosuccinimide (NBS) is used instead of elemental bromine to prevent unselective aromatic bromination. p-Toluenesulfonic acid (p-TsOH) is critical here; it catalyzes the rate-determining enolization of the ketone, ensuring rapid and selective alpha-bromination.

-

Initiation: Dissolve 10.0 mmol of 3'-Fluoro-3-(3-fluorophenyl)propiophenone in 30 mL of anhydrous acetonitrile.

-

Catalysis: Add 1.0 mmol (0.1 eq) of p-TsOH, followed by 10.5 mmol (1.05 eq) of NBS.

-

Propagation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 2 hours.

-

Validation Check (IPC): Analyze an aliquot via TLC (Hexane:EtOAc 9:1). The disappearance of the starting material ( Rf=0.45 ) and the emergence of a less polar spot ( Rf=0.55 ) validates the completion of the bromination.

-

Isolation: Quench the reaction with 20 mL of saturated aqueous Na2S2O3 to neutralize residual NBS. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol 3.2: Hantzsch Cyclization (Synthesis of the Kinase Pharmacophore)

Objective: Synthesize 4-(3-fluorophenyl)-5-(3-fluorobenzyl)thiazol-2-amine. Causality: The alpha-bromo ketone acts as a bis-electrophile. Thiourea acts as a bis-nucleophile. The sulfur atom first displaces the alpha-bromide (SN2), followed by the intramolecular attack of the nitrogen on the carbonyl carbon, culminating in dehydration to form the aromatic thiazole ring.

-

Initiation: Dissolve the crude 2-bromo-1,3-bis(3-fluorophenyl)propan-1-one (approx. 8.5 mmol) in 25 mL of absolute ethanol.

-

Reagent Addition: Add 10.2 mmol (1.2 eq) of thiourea.

-

Cyclization: Reflux the mixture at 80 °C for 4 hours.

-

Validation Check (IPC): Monitor via LC-MS. The complete consumption of the bromo-ketone mass peak and the appearance of the [M+H]+ peak corresponding to the thiazole validates the cyclization.

-

Isolation: Concentrate the ethanol in vacuo. Suspend the residue in water and neutralize with saturated NaHCO3 until pH 8 is reached.

-

Secondary Validation: The precipitation of a pale yellow solid upon neutralization serves as a primary visual validation of successful cyclization (the starting bromo-ketone remains an oil). Filter and recrystallize from hot ethanol.

Protocol 3.3: Asymmetric Noyori Reduction (Synthesis of the Stereospecific Binder)

Objective: Synthesize (1S)-1,3-bis(3-fluorophenyl)propan-1-ol. Causality: Converting the achiral ketone to a chiral secondary alcohol is vital for drug-target interactions. We utilize RuCl2[(S)−BINAP][(S)−DAIPEN] . The immense steric bulk of the chiral BINAP ligand creates an asymmetric pocket, forcing the hydride transfer to occur exclusively on the Re-face of the carbonyl.

-

Preparation: In a rigorously degassed pressure vessel, dissolve 5.0 mmol of the starting ketone in 20 mL of anhydrous isopropanol.

-

Catalyst Loading: Add 0.05 mmol (1 mol%) of RuCl2[(S)−BINAP][(S)−DAIPEN] and 0.25 mmol (5 mol%) of potassium tert-butoxide ( t -BuOK).

-

Hydrogenation: Pressurize the vessel with H2 gas to 50 psi. Stir vigorously at 25 °C for 12 hours.

-

Validation Check (IPC): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The presence of a single major peak with an enantiomeric excess (ee) of >95% validates the success of the chiral induction. A racemic mixture indicates moisture contamination or catalyst failure.

-

Isolation: Vent the hydrogen gas safely. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate. Concentrate to yield the pure chiral alcohol.

Quantitative Data & Yield Analysis

The following table summarizes the expected analytical metrics and yields for the functionalization workflows described above, providing a benchmark for laboratory reproducibility.

| Derivative / Product | Reaction Type | Isolated Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee %) | Key Analytical Marker |

| 2-Bromo Intermediate | Alpha-Bromination | 85% | >98% | N/A | 1H NMR: Alpha-CH shift to ~5.2 ppm (s, 1H) |

| 2-Aminothiazole | Hantzsch Cyclization | 78% | >99% | N/A | LC-MS: [M+H]+ corresponding to thiazole mass |

| (1S)-Alcohol | Asymmetric Reduction | 92% | >99% | 96% | Chiral HPLC: Single peak; 1H NMR: CH-OH at ~4.8 ppm |

References

-

Title: Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthesis, cytotoxicity, and anti-Trypanosoma cruzi activity of new chalcones Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Source: Journal of Chemical Reviews URL: [Link]

Application Notes and Protocols: 3'-Fluoro-3-(3-fluorophenyl)propiophenone in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern drug design. 3'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 898789-14-5), a fluorinated dihydrochalcone derivative, serves as a highly versatile building block in medicinal chemistry [1]. By leveraging the unique stereoelectronic properties of fluorine, this intermediate enables the synthesis of biologically active heterocycles and direct enzyme inhibitors with enhanced pharmacokinetic profiles. This guide details the structural rationale, physicochemical data, and validated experimental protocols for utilizing this compound in drug discovery workflows.

Structural Rationale & The "Fluorine Effect"

In medicinal chemistry, the substitution of hydrogen with fluorine at specific aromatic positions is rarely arbitrary; it is a calculated modification designed to overcome pharmacokinetic liabilities [1].

3'-Fluoro-3-(3-fluorophenyl)propiophenone features two fluorine atoms at the meta positions of its diaryl rings. This specific architecture provides three distinct advantages:

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation. The highly electronegative fluorine atoms withdraw electron density from the rings, deactivating them toward electrophilic oxidation and thereby increasing the biological half-life of the molecule [1].

-

Lipophilicity and Permeability: The carbon-fluorine bond is highly polarized yet non-polarizable, which increases the overall lipophilicity (LogP) of the molecule. This enhances passive diffusion across lipid bilayers, crucial for central nervous system (CNS) targets and intracellular enzyme inhibition [2].

-

Target Affinity: Fluorine can act as a weak hydrogen bond acceptor and participate in multipolar interactions with amide carbonyls in protein backbones, often increasing the binding affinity of the resulting drug candidate [3].

Physicochemical & Pharmacokinetic Profiling

To successfully integrate 3'-Fluoro-3-(3-fluorophenyl)propiophenone into a synthetic pipeline, researchers must understand its baseline properties. The table below summarizes its physicochemical parameters and their direct implications for drug development.

| Property | Value / Description | Pharmacokinetic Implication |

| Chemical Name | 3'-Fluoro-3-(3-fluorophenyl)propiophenone | Defines the dihydrochalcone core structure. |

| CAS Number | 898789-14-5 | Standard identifier for sourcing and regulatory tracking [4]. |

| Molecular Weight | 246.25 g/mol | Highly favorable for Lipinski's Rule of 5 (<500 Da), ensuring a high probability of oral bioavailability. |

| Molecular Formula | C15H12F2O | Provides the exact stoichiometric basis for synthetic equivalents. |

| LogP (Estimated) | ~3.5 - 4.2 | Optimal lipophilicity for cell membrane permeation without excessive hydrophobic trapping. |

| Metabolic Hotspots | Blocked at 3, 3' (meta) positions | Prevents rapid first-pass metabolism via aromatic hydroxylation. |

| H-Bond Acceptors | 3 (1 Carbonyl, 2 Fluorines) | Facilitates targeted interactions within enzyme active sites (e.g., 5-LOX). |

Synthetic Workflow & Pathway Visualization

The propiophenone core is highly reactive. The carbonyl group serves as an electrophilic center for nucleophilic attack (e.g., by hydrazines to form hydrazones or pyrazolines), while the adjacent alpha-carbon can undergo enolization for further alkylation or condensation.

Figure 1: Synthetic workflow for derivatizing 3'-Fluoro-3-(3-fluorophenyl)propiophenone.

Standardized Experimental Protocols

Protocol A: Synthesis of Fluorinated Hydrazone Derivatives

Hydrazone derivatives of fluorinated dihydrochalcones are frequently screened for antimicrobial and anti-inflammatory activities [3]. This protocol utilizes acid-catalyzed nucleophilic addition.

Causality Insight: Glacial acetic acid is used rather than a strong mineral acid (like HCl). A strong acid would fully protonate the nucleophilic hydrazine, rendering it unreactive. Acetic acid provides just enough protons to activate the carbonyl oxygen (increasing the electrophilicity of the carbonyl carbon) while leaving a sufficient concentration of unprotonated hydrazine to execute the nucleophilic attack.

Materials:

-

3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 eq, 10 mmol)

-

Substituted phenylhydrazine (1.1 eq, 11 mmol)

-

Absolute ethanol (30 mL)

-

Glacial acetic acid (Catalytic, 3-5 drops)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 3'-Fluoro-3-(3-fluorophenyl)propiophenone in 30 mL of absolute ethanol. Note: Ethanol is chosen because it solubilizes both the hydrophobic ketone and the hydrazine, while its relatively low boiling point allows for easy solvent removal.

-

Reagent Addition: Add 11 mmol of the substituted phenylhydrazine to the stirring solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 75-80°C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

-

Precipitation: Once the starting material is consumed, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 100 mL of crushed ice-water to induce precipitation of the hydrazone.

-

Purification: Filter the crude solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure fluorinated hydrazone derivative.

Protocol B: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Fluorinated chalcones and dihydrochalcones are potent inhibitors of 5-LOX, an enzyme responsible for converting arachidonic acid into pro-inflammatory leukotrienes [2].

Causality Insight: This assay utilizes the Ferrous Oxidation-Xylenol orange (FOX) method. 5-LOX activity generates lipid hydroperoxides. These hydroperoxides oxidize Fe²⁺ to Fe³⁺ in the assay reagent. Fe³⁺ then binds to xylenol orange to form a highly stable, colored complex that absorbs specifically at 560 nm, allowing for precise, spectrophotometric quantification of enzyme activity and subsequent inhibition.

Figure 2: Mechanism of 5-LOX inhibition by fluorinated dihydrochalcone derivatives.

Materials:

-

Recombinant human 5-LOX enzyme

-

Arachidonic acid (Substrate)

-

Test compound (Synthesized derivative from Protocol A)

-

FOX Reagent (Sulfuric acid, Xylenol orange, Iron(II) sulfate in methanol/water)

-

Tris-HCl buffer (50 mM, pH 7.4)

Step-by-Step Procedure:

-

Preparation: Prepare a series of test compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Incubation: In a 96-well plate, combine 50 µL of Tris-HCl buffer, 20 µL of the 5-LOX enzyme solution, and 10 µL of the test compound. Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme active site.

-

Reaction Initiation: Add 20 µL of arachidonic acid to each well to initiate the enzymatic reaction. Incubate for exactly 15 minutes at 25°C.

-

Termination & Detection: Add 100 µL of the FOX reagent to each well. The acidic nature of the FOX reagent stops the enzymatic reaction immediately.

-

Color Development: Incubate the plate in the dark for 30 minutes at room temperature to allow the Fe³⁺-xylenol orange complex to fully develop.

-

Measurement: Read the absorbance at 560 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis by comparing the absorbance of the test wells against the vehicle control (100% enzyme activity) and a blank (0% enzyme activity).

References

Application Note: Chemoselective and Enantioselective Reduction Protocols for 3'-Fluoro-3-(3-fluorophenyl)propiophenone

Executive Summary & Mechanistic Rationale

In medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. The intermediate 3'-Fluoro-3-(3-fluorophenyl)propiophenone —a diaryl aliphatic ketone—serves as a critical building block. However, the reduction of its carbonyl group to the corresponding secondary alcohol, 1-(3-fluorophenyl)-3-(3-fluorophenyl)propan-1-ol, presents a specific synthetic challenge: the reduction must be highly chemoselective to avoid unwanted cleavage of the aryl-fluorine (C-F) bonds.

This application note details two distinct, self-validating methodologies tailored for drug development professionals:

-

Achiral Chemoselective Reduction: Utilizing Sodium Borohydride (NaBH₄). NaBH₄ is a mild reducing agent that effectively reduces ketones to secondary alcohols via nucleophilic hydride addition followed by protonation[1]. Standard NaBH₄ conditions in protic solvents avoid the hydrodefluorination side-reactions that typically plague fluorinated arenes under forcing conditions (e.g., elevated temperatures in DMSO)[2].

-

Asymmetric Transfer Hydrogenation (ATH): Utilizing the Noyori-Ikariya Ru(II) catalyst. For active pharmaceutical ingredients (APIs), chirality is often non-negotiable. The RuCl catalyst facilitates a highly predictable, diastereoselective hydride transfer from a formic acid/triethylamine azeotrope to the prochiral ketone, yielding the chiral alcohol in high enantiomeric excess (ee) without the need for high-pressure hydrogen gas[3][4].

Reaction Pathways & Decision Tree

Workflow for the chemoselective and enantioselective reduction of the fluorinated propiophenone.

Quantitative Data & Optimization Summary

To facilitate rapid decision-making in process chemistry, the operational parameters and expected outcomes for both methodologies are summarized below.

Table 1: Comparison of Reduction Methodologies

| Parameter | Method A: Achiral Reduction | Method B: Asymmetric Transfer Hydrogenation (ATH) |

| Reagent / Catalyst | Sodium Borohydride (NaBH₄) | RuCl (1 mol%) |

| Hydrogen Source | Hydride from NaBH₄ | Formic Acid / Triethylamine (5:2 Azeotrope) |

| Solvent | Absolute Ethanol | Dichloromethane (DCM) or Neat |

| Temperature | 0 °C warming to Room Temp | 40 °C |

| Reaction Time | 2 - 4 hours | 12 - 24 hours |

| Expected Yield | > 90% | 85 - 95% |

| Enantiomeric Excess | N/A (Racemic mixture) | > 95% ee |

Detailed Experimental Methodologies

Method A: Chemoselective Achiral Reduction via Sodium Borohydride

Designed for rapid, scalable access to the racemic alcohol building block.

-

Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

-

Causality: Ethanol acts as a protic solvent, stabilizing the transition state and providing the necessary proton to trap the intermediate alkoxide formed after hydride addition[1].

-

-

Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

-

Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes.

-

Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes, ensuring a safe and controlled reaction profile[5].

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor the progress via TLC (Hexanes/EtOAc 4:1).

-

Quenching: Once the ketone is fully consumed, cool the flask back to 0 °C and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases (pH ~5).

-

Workup & Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with deionized water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Asymmetric Transfer Hydrogenation (Noyori-Ikariya ATH)

Designed for the precise synthesis of chiral APIs requiring strict stereochemical control.

-

Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve the Noyori-Ikariya catalyst, RuCl (1 mol%), in a minimal amount of anhydrous dichloromethane (DCM).

-

Causality: The Ru(II) complex must be handled under inert conditions initially to prevent oxidation before the active hydride species is generated[3].

-

-

Hydrogen Donor Addition: Add a pre-mixed azeotropic solution of Formic Acid / Triethylamine (FA/TEA, 5:2 molar ratio, 5.0 equiv of FA). Stir for 15 minutes at room temperature.

-

Causality: Formic acid acts as the hydrogen source. The base (TEA) facilitates the conversion of the Ru-chloride precatalyst into the active 16-electron Ru-hydride intermediate, releasing CO₂ as a byproduct[3].

-

-

Substrate Addition: Add 3'-Fluoro-3-(3-fluorophenyl)propiophenone (1.0 equiv) directly to the active catalyst solution.

-

Reaction Propagation: Heat the reaction mixture to 40 °C and stir for 12-24 hours.

-

Workup: Dilute the mixture with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid, dry over Na₂SO₄, and concentrate.

Self-Validating Systems & Analytical Controls

To ensure the integrity of the protocol, the following In-Process Controls (IPC) and analytical validations must be utilized. This self-validating framework guarantees that both chemoselectivity and enantioselectivity are strictly maintained.

Table 2: In-Process Controls (IPC) and Quality Validation

| Analytical Technique | Purpose | Acceptance Criteria & Observations |

| TLC (Hexanes/EtOAc 4:1) | Monitor reaction completion | Disappearance of the ketone spot (higher Rf); appearance of the alcohol spot (lower Rf due to hydrogen bonding). |

| ¹H NMR (CDCl₃) | Structural confirmation | Disappearance of the α-CH₂ triplet; appearance of the carbinol CH multiplet (~4.6 - 4.8 ppm). |

| ¹⁹F NMR (CDCl₃) | Confirm C-F bond integrity | Two distinct fluorine signals maintained (~ -113 ppm); absence of defluorinated aryl byproducts. |

| Chiral HPLC | Determine enantiomeric excess | Baseline separation of enantiomers on a chiral stationary phase; target enantiomer >95% area integration. |

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]

Application Notes and Protocols for the Development of Novel Imaging Agents

Introduction: The Imperative for Innovation in Molecular Imaging

Molecular imaging is a cornerstone of modern biomedical research and clinical diagnostics, enabling the non-invasive visualization and quantification of biological processes at the cellular and molecular level.[1][2] The development of novel imaging agents is paramount to advancing our understanding of disease pathogenesis, accelerating drug development, and personalizing patient care.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and protocols essential for the successful development of next-generation imaging agents, from initial concept to preclinical validation. We will delve into the critical considerations for designing agents for various modalities, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging.

The journey of an imaging agent from the bench to the clinic is an iterative process that demands a multidisciplinary approach, integrating expertise in chemistry, biology, pharmacology, and imaging sciences.[3][4] Key attributes of a successful imaging agent include high target affinity and selectivity, favorable pharmacokinetic properties for optimal biodistribution and clearance, and a robust and reproducible synthesis and labeling process.[4][5]

Part 1: Foundational Principles of Imaging Agent Design

The design of a novel imaging agent begins with a clear understanding of the biological target and the chosen imaging modality. The selection of the target is a critical first step and forms the basis for the success of molecular imaging.[1]

Target Selection and Validation

The ideal biological target for an imaging agent should be a key player in the pathophysiology of the disease of interest. Considerations for target selection include:

-

Differential Expression: The target should be significantly upregulated or uniquely expressed in diseased tissue compared to healthy tissue to ensure a high target-to-background signal ratio.

-

Accessibility: The target must be accessible to the imaging agent. For example, cell surface receptors are often more readily targetable than intracellular proteins.

-

Biological Relevance: The expression level or activity of the target should correlate with disease severity, progression, or response to therapy.

Choosing the Right Imaging Modality

Each imaging modality possesses unique strengths and limitations that must be carefully considered in the context of the research or clinical question.

| Modality | Strengths | Limitations | Typical Applications |

| PET | High sensitivity, quantitative, whole-body imaging.[6][7] | Lower spatial resolution, requires a cyclotron for radionuclide production. | Oncology, neurology, cardiology.[7][8] |

| SPECT | Widely available, cost-effective, can use a variety of radionuclides.[7][9] | Lower sensitivity and resolution than PET.[7] | Cardiology, bone imaging, neurology.[7] |

| MRI | Excellent soft tissue contrast, high spatial resolution, no ionizing radiation.[10] | Lower sensitivity than nuclear imaging, requires contrast agents for molecular imaging.[10] | Anatomical imaging, functional MRI, molecular imaging with targeted contrast agents.[1] |

| Optical Imaging | High sensitivity, high resolution, real-time imaging, cost-effective.[] | Limited tissue penetration depth.[12] | Preclinical research, intraoperative imaging.[5] |

The Core Components of an Imaging Agent

A typical targeted imaging agent consists of three key components: a targeting moiety, a linker, and a signaling moiety.

Figure 1: Core components of a targeted imaging agent.

Part 2: Synthesis, Radiolabeling, and Bioconjugation

The chemical synthesis and labeling of an imaging agent are critical steps that directly impact its performance. The chosen methods must be robust, reproducible, and yield a final product of high purity and stability.

Synthesis of Targeting Ligands and Precursors

The synthesis of the targeting ligand and any necessary precursors for radiolabeling or conjugation is the initial step. For small molecule-based agents, this involves multi-step organic synthesis. For larger biomolecules like antibodies or peptides, they are often produced through recombinant DNA technology or solid-phase peptide synthesis.

Radiolabeling for PET and SPECT Imaging

Radiolabeling involves the incorporation of a radionuclide into the imaging agent.[13] The choice of radionuclide is dictated by the imaging modality and the biological half-life of the targeting molecule.

Common Radionuclides for PET and SPECT:

| Radionuclide | Half-life | Modality | Common Applications |

| Fluorine-18 (¹⁸F) | 109.7 min | PET | Oncology (¹⁸F-FDG), neuroimaging.[7] |

| Carbon-11 (¹¹C) | 20.4 min | PET | Neuroreceptor imaging.[6][7] |

| Gallium-68 (⁶⁸Ga) | 67.7 min | PET | Neuroendocrine tumors (⁶⁸Ga-DOTATATE).[14] |

| Technetium-99m (⁹⁹ᵐTc) | 6.0 hours | SPECT | Cardiac perfusion, bone scans.[7][15] |

| Indium-111 (¹¹¹In) | 2.8 days | SPECT | Cell tracking, antibody imaging.[7] |

Protocol: Radiolabeling a Peptide with Gallium-68

This protocol describes a general procedure for labeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

Reaction Setup: In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg in a suitable buffer, e.g., 0.2 M sodium acetate, pH 4.5).

-

Labeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.

-

Quality Control:

-

Radiochemical Purity: Analyze the reaction mixture using radio-TLC or radio-HPLC to determine the percentage of ⁶⁸Ga incorporated into the peptide. A purity of >95% is generally required.

-

Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on the final product intended for in vivo use.

-

Bioconjugation for Optical and MRI Agents

Bioconjugation is the chemical process of linking a targeting molecule to a signaling moiety, such as a fluorescent dye or a chelated metal ion for MRI.[2][16][]

Common Bioconjugation Chemistries:

-

Amide Coupling: Utilizes carbodiimide chemistry (e.g., EDC/NHS) to form a stable amide bond between a carboxylic acid and a primary amine.

-

Thiol-Maleimide Coupling: A highly specific reaction between a thiol group (cysteine residue) and a maleimide functional group.

-

Click Chemistry: A group of reactions that are rapid, specific, and high-yielding, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Figure 2: Common bioconjugation strategies.

Part 3: In Vitro Characterization

Before an imaging agent can be evaluated in living systems, its properties must be thoroughly characterized in vitro to ensure it meets the required specifications for target binding and stability.[18][19]

Affinity and Selectivity Assays

-

Receptor Binding Assays: These assays are used to determine the binding affinity (typically expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of the imaging agent for its target. Radioligand binding assays using cell membrane preparations or purified receptors are a common approach.

-

Cell-Based Binding Assays: Using cell lines that either endogenously express or are engineered to overexpress the target of interest, these assays confirm that the imaging agent can bind to its target in a more physiologically relevant context. Flow cytometry or fluorescence microscopy can be used to quantify binding.

-

Competition Assays: To assess selectivity, competition binding assays are performed using a panel of related and unrelated targets to ensure the imaging agent binds specifically to its intended target.

Stability Studies

The stability of the imaging agent is crucial for its in vivo performance.

-

In Vitro Serum/Plasma Stability: The agent is incubated in serum or plasma at 37°C for various time points, and the integrity of the molecule is assessed by HPLC or TLC.

-

Metabolite Analysis: This involves identifying and quantifying any metabolites that are formed when the imaging agent is incubated with liver microsomes or other metabolic systems.

Protocol: In Vitro Serum Stability Assay

-

Preparation: Prepare a solution of the imaging agent in a suitable buffer.

-

Incubation: Add the imaging agent to fresh serum or plasma to a final concentration of 1-10 µM. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

-

Sample Processing: Precipitate the proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by radio-HPLC, LC-MS, or other appropriate analytical techniques to quantify the amount of intact imaging agent remaining.

Part 4: In Vivo Evaluation in Preclinical Models

In vivo studies in animal models are essential to evaluate the pharmacokinetics, biodistribution, and imaging efficacy of the novel agent.[3][18][20]

Pharmacokinetics and Biodistribution Studies

These studies determine how the imaging agent is absorbed, distributed, metabolized, and excreted (ADME) by the body.

-

Biodistribution Studies: The radiolabeled or fluorescently tagged agent is administered to animals (typically mice or rats). At various time points post-injection, the animals are euthanized, and major organs and tissues are collected. The amount of radioactivity or fluorescence in each tissue is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).

-

Pharmacokinetic Studies: Blood samples are collected at multiple time points after administration of the agent to determine its concentration in the blood over time. This data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Table of Typical Biodistribution Data:

| Organ | %ID/g at 1 hour | %ID/g at 4 hours | %ID/g at 24 hours |

| Blood | 5.2 ± 0.8 | 1.1 ± 0.3 | 0.2 ± 0.1 |

| Heart | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.0 |

| Lungs | 3.5 ± 0.6 | 0.8 ± 0.2 | 0.2 ± 0.1 |

| Liver | 15.8 ± 2.1 | 10.2 ± 1.5 | 3.1 ± 0.5 |

| Kidneys | 25.4 ± 3.2 | 8.9 ± 1.1 | 1.5 ± 0.3 |

| Tumor | 8.9 ± 1.2 | 12.5 ± 1.8 | 10.1 ± 1.4 |

| Muscle | 1.1 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |

In Vivo Imaging Studies

Imaging studies are performed in animal models of disease to demonstrate the ability of the agent to visualize the target of interest.

-

Tumor Models: For oncology applications, tumor-bearing animals (e.g., xenograft or genetically engineered mouse models) are imaged to assess tumor uptake and contrast.

-

Neurological Models: For neuroimaging, animal models of neurological disorders such as Alzheimer's or Parkinson's disease are used.

-

Cardiovascular Models: For cardiac imaging, models of myocardial infarction or atherosclerosis are employed.

Protocol: Preclinical PET/CT Imaging of a Tumor-Bearing Mouse

-

Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen).

-

Agent Administration: Administer the radiolabeled imaging agent via tail vein injection.

-

Uptake Period: Allow the agent to distribute for the optimal uptake time, as determined by biodistribution studies.

-

Imaging: Place the anesthetized mouse on the scanner bed. Acquire a CT scan for anatomical reference, followed by a PET scan.

-

Image Analysis: Reconstruct the PET and CT images and fuse them. Draw regions of interest (ROIs) on the tumor and other organs to quantify the tracer uptake (e.g., as %ID/g or Standardized Uptake Value - SUV).

Figure 3: Workflow for in vitro and in vivo evaluation of a novel imaging agent.

Part 5: Regulatory Considerations and Translational Pathway

The ultimate goal of developing a novel imaging agent is often its translation to the clinic. This requires adherence to regulatory guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[21][22][23][24][25]

-

Preclinical Toxicology: Before human studies can begin, comprehensive toxicology studies must be conducted in at least two animal species to establish the safety profile of the agent.

-

Investigational New Drug (IND) Application: An IND application must be submitted to the regulatory agency, containing all preclinical data, manufacturing information, and the proposed clinical trial protocol.

-

Clinical Trials: Clinical trials are conducted in three phases to evaluate the safety, dosimetry, and efficacy of the imaging agent in humans.[3]

Conclusion: The Future of Molecular Imaging

The development of novel imaging agents is a dynamic and rapidly evolving field. Advances in chemistry, biotechnology, and nanotechnology are enabling the creation of increasingly sophisticated probes with enhanced sensitivity, specificity, and functionality.[4][26][27] These next-generation imaging agents hold the promise of revolutionizing our ability to diagnose and manage a wide range of diseases, ultimately leading to improved patient outcomes.

References

-

Advanced Methods for Radiolabeling Multimodality Nanomedicines for SPECT/MRI and PET/MRI. Journal of Nuclear Medicine. [Link]

-

Development and Application of a Multimodal Contrast Agent for SPECT/CT Hybrid Imaging. PLoS ONE. [Link]

-

Optical Imaging of Brain Activity In Vivo Using Genetically Encoded Probes. Cold Spring Harbor Protocols. [Link]

-

Dual-Functional Nanobody Optical Probes for In Vivo Fluorescence Imaging and Photodynamic Therapy. ACS Applied Materials & Interfaces. [Link]

-

Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology. [Link]

-

FDA Imaging Guidelines: Essentials for Clinical Trials. Collective Minds Radiology. [Link]

-

Molecular probes for in vivo optical imaging of immune cells. Nature Biomedical Engineering. [Link]

-

Design Principles of Nanoparticles as Contrast Agents for Magnetic Resonance Imaging. ResearchGate. [Link]

-

Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. PubMed. [Link]

-

A Review of Imaging Agent Development. AAPS Journal. [Link]

-

Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]

-

Development of Novel 18F-PET Agents for Tumor Hypoxia Imaging. Journal of Medicinal Chemistry. [Link]

-

Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Chemical Reviews. [Link]

-

Special Issue : Development of Novel Radiotracers for PET Imaging. MDPI. [Link]

-

The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience. [Link]

-

CFT Best Practices for Preclinical Imaging. EMIT Imaging. [Link]

-

Guidance for Industry - Developing Medical Imaging Drug and Biological Products Part 3. Regulations.gov. [Link]

-

Design and Synthesis of Manganese based MRI contrast agent. ISMRM. [Link]

-